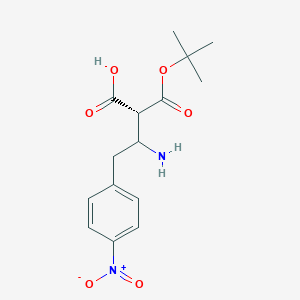
(R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is a compound of interest in organic chemistry and medicinal research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitro-substituted phenyl ring. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid typically involves the protection of the amino group using a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol, and the product is purified through extraction and crystallization .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Protection and Deprotection: The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Various electrophiles depending on the desired product.
Deprotection: Acidic conditions such as trifluoroacetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further biochemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed .
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-3-Amino-3-(4-nitro-phenyl)-propionic acid: Similar structure but with a different stereochemistry.
Boc-D-β-Phenylalanine: Similar protecting group and aromatic ring but lacks the nitro substitution.
Uniqueness
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is unique due to the combination of the Boc protecting group, the nitro-substituted phenyl ring, and the specific stereochemistry. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)12(13(18)19)11(16)8-9-4-6-10(7-5-9)17(21)22/h4-7,11-12H,8,16H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |
InChI Key |
FYKKSMQJFKRFLB-PIJUOVFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















